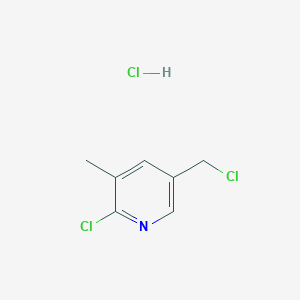

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reaction mixture, and the progress is monitored using gas-phase chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale reactors with efficient mixing and temperature control. The use of airlift circulating reactors has been reported to improve yield and reduce chlorine consumption . This method involves the continuous introduction of chlorine gas and the use of catalysts to ensure complete chlorination.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement with amines, alkoxides, or thiols under mild conditions.

Key Findings :

-

Substitution occurs regioselectively at the chloromethyl position due to steric hindrance from the 3-methyl group.

-

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

Further Chlorination

The compound can undergo additional chlorination under radical or catalytic conditions to form higher chlorinated derivatives.

*Yield calculated from precursor.

Mechanism : Radical-initiated chlorination proceeds via a chain mechanism, where FeCl₃/MnO₂ generates Cl- radicals .

Hydrolysis and Functional Group Transformations

Controlled hydrolysis of the chloromethyl group produces hydroxymethyl intermediates, enabling further derivatization.

Note : Hydrolysis requires buffered conditions to prevent decomposition of the pyridine ring .

Cross-Coupling Reactions

The chloro substituent at the 2-position participates in metal-catalyzed cross-coupling reactions.

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-(Chloromethyl)-3-methyl-2-arylpyridine | ~75%† |

科学的研究の応用

Chemistry

Building Block for Synthesis

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is particularly utilized in the production of various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Reactivity

The compound undergoes various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions, yielding different derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | Aminomethyl derivatives |

| Oxidation | Pyridine N-oxides |

| Reduction | Alcohol derivatives |

Biology

Development of Bioactive Compounds

In biological research, this compound is used in the development of bioactive molecules. Its structure allows it to interact with various biological targets, making it useful in enzyme inhibition studies and the design of new therapeutic agents .

Medical Applications

Pharmaceutical Intermediates

This compound is a precursor in the synthesis of several pharmaceutical agents, including antiviral and anticancer drugs. Its unique chemical properties allow for the modification of its structure to enhance biological activity against specific targets .

Case Studies

- Antiviral Agents : Research has shown that derivatives of this compound exhibit significant antiviral activity against various viral strains.

- Anticancer Compounds : Studies indicate that modifications of this compound lead to compounds that effectively inhibit cancer cell proliferation.

Agrochemicals

Production of Insecticides and Herbicides

The compound is widely used in the production of neonicotinoid insecticides such as imidacloprid, thiacloprid, acetamiprid, and nitenpyram. These insecticides target nicotinic acetylcholine receptors in insects, leading to paralysis and death . The chloromethyl group enhances binding affinity to these receptors.

| Agrochemical Type | Active Ingredients |

|---|---|

| Insecticides | Imidacloprid, Thiacloprid |

| Herbicides | Various formulations |

作用機序

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride involves its reactivity with various biological targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often mediated by the electrophilic chlorine atoms, which can form covalent bonds with nucleophiles in the target molecules .

類似化合物との比較

Similar Compounds

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-(Chloromethyl)pyridine hydrochloride

- 4-(Chloromethyl)pyridine hydrochloride

Uniqueness

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

生物活性

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure contributes to a range of biological activities, making it a compound of interest for further investigation.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₆Cl₂N, with a molecular weight of approximately 175.03 g/mol. The compound features a pyridine ring substituted with chlorine and chloromethyl groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymatic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Studies have explored the potential anticancer effects of this compound. For instance, it has been reported to inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy :

- Study Design : A controlled laboratory study tested the compound against various bacterial strains.

- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, indicating moderate antimicrobial activity.

- : The findings suggest potential for development as an antimicrobial agent.

-

Anticancer Activity :

- Study Design : In vitro assays were conducted on human cancer cell lines.

- Results : IC50 values for cell viability were determined to be around 15 µM after 48 hours of treatment.

- : The compound shows promise as a lead candidate for anticancer drug development.

Table 1: Biological Activity Summary

特性

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRYUIUYMKPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。